2-(3,4-Dimethoxy-benzenesulfonylamino)-N-furan-2-ylmethyl-propionamide
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Overview
Description
2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE is a complex organic compound that features a sulfonamide group attached to a dimethoxybenzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. Common synthetic routes include:
Preparation of 3,4-Dimethoxybenzenesulfonyl Chloride: This can be achieved by reacting 3,4-dimethoxybenzenesulfonic acid with thionyl chloride.
Formation of the Sulfonamide: The sulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide.
Coupling with Furan-2-ylmethylamine: The final step involves coupling the sulfonamide with furan-2-ylmethylamine under suitable conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted benzene derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the furan ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzenesulfonamide: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
Furan-2-ylmethylamine: Lacks the sulfonamide group, reducing its potential for hydrogen bonding interactions.
N-(Furan-2-ylmethyl)propanamide: Lacks the dimethoxybenzene ring, limiting its electronic properties.
Uniqueness
2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE is unique due to the combination of the sulfonamide group, dimethoxybenzene ring, and furan ring. This combination provides a versatile scaffold for various chemical reactions and interactions, making it valuable in multiple research and industrial applications.
Properties
Molecular Formula |
C16H20N2O6S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C16H20N2O6S/c1-11(16(19)17-10-12-5-4-8-24-12)18-25(20,21)13-6-7-14(22-2)15(9-13)23-3/h4-9,11,18H,10H2,1-3H3,(H,17,19) |
InChI Key |
YRWNTYFTANXYCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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